cis-Quaternary alcohol

Catalog No.
S13270860
CAS No.
1100676-15-0
M.F
C29H42NO7+
M. Wt
516.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-Quaternary alcohol

CAS Number

1100676-15-0

Product Name

cis-Quaternary alcohol

IUPAC Name

5-hydroxypentyl 3-[(1R,2R)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate

Molecular Formula

C29H42NO7+

Molecular Weight

516.6 g/mol

InChI

InChI=1S/C29H42NO7/c1-30(14-12-29(32)37-16-8-6-7-15-31)13-11-22-19-27(35-4)28(36-5)20-23(22)24(30)17-21-9-10-25(33-2)26(18-21)34-3/h9-10,18-20,24,31H,6-8,11-17H2,1-5H3/q+1/t24-,30-/m1/s1

InChI Key

XFGQBTJDTYNZPQ-AYWVHJORSA-N

Canonical SMILES

C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO

Isomeric SMILES

C[N@@+]1(CCC2=CC(=C(C=C2[C@H]1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCO

Cis-quaternary alcohols are a specific class of organic compounds characterized by the presence of a quaternary carbon atom bonded to a hydroxyl group (–OH) and other substituents in a cis configuration. A quaternary carbon is one that is attached to four other carbon atoms, making these alcohols unique in their structural complexity. The cis configuration indicates that the substituents on the quaternary carbon are oriented on the same side of the molecule, which can influence the compound's physical and chemical properties.

Typical of alcohols, including:

  • Dehydration: Upon heating with strong acids, cis-quaternary alcohols can undergo dehydration to form alkenes. This reaction typically follows an E1 mechanism, where a carbocation intermediate is formed before the elimination of water .
  • Oxidation: These alcohols can be oxidized to form ketones or aldehydes depending on their structure. Tertiary alcohols, including some cis-quaternary alcohols, do not oxidize easily due to the stability of the quaternary carbon .
  • Substitution Reactions: Cis-quaternary alcohols can react with hydrogen halides to yield alkyl halides through an S_N1 mechanism, where the hydroxyl group is protonated and leaves as water, forming a carbocation that then reacts with a halide ion .

Cis-quaternary alcohols exhibit various biological activities. Some compounds in this category have been found to possess antimicrobial properties, while others may act as pheromones or signaling molecules in different organisms. Their unique structure allows them to interact with biological membranes and proteins in specific ways, potentially influencing cellular processes.

Several methods exist for synthesizing cis-quaternary alcohols:

  • Grignard Reactions: The reaction of Grignard reagents with carbonyl compounds can yield tertiary alcohols, which may be further modified to achieve the desired cis configuration through stereoselective synthesis.
  • Hydroboration-Oxidation: This two-step process involves the addition of borane to alkenes followed by oxidation to convert them into alcohols. The stereochemistry can be controlled during this process to favor cis configurations .
  • Reduction Reactions: Ketones or aldehydes can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to yield cis-quaternary alcohols.

Cis-quaternary alcohols find applications in various fields:

  • Pharmaceuticals: They serve as intermediates in the synthesis of drugs due to their biological activity.
  • Fragrance Industry: Many cis-quaternary alcohols are used in perfumes and flavorings owing to their pleasant odors.
  • Polymer Chemistry: These compounds can be used as monomers or additives in polymer production due to their ability to alter physical properties.

Studies on the interactions of cis-quaternary alcohols with biological systems have revealed important insights into their mechanisms of action. For example, research has shown that certain cis-alcohol derivatives can modulate enzyme activity or affect cell signaling pathways. These interactions are often studied using techniques like molecular docking and spectroscopy.

Cis-quaternary alcohols share similarities with several other classes of compounds, including:

Compound TypeCharacteristicsUnique Features
Tertiary AlcoholsContain a carbon bonded to three other carbonsLess sterically hindered than quaternary alcohols
AlkenesUnsaturated hydrocarbons with at least one double bondCan be converted into cis-quaternary alcohols via hydroboration
CycloalcoholsAlcohols containing a cyclic structureMay exhibit different reactivity due to ring strain
QuinonesOxygenated compounds derived from phenolsHave unique redox properties not found in quaternary alcohols

The uniqueness of cis-quaternary alcohols lies in their structural complexity and specific stereochemistry, which significantly influences their reactivity and biological activity compared to similar compounds.

Diels-Alder Reaction Optimization for Stereocontrol

The Diels-Alder reaction represents one of the most powerful and reliable methods for constructing cis-quaternary alcohol frameworks through stereoselective cycloaddition processes [1] [2] [3]. This pericyclic reaction enables the simultaneous formation of two carbon-carbon bonds while establishing up to four chiral centers in a single synthetic operation [4]. The stereospecific nature of the Diels-Alder reaction ensures that substituents that are cis on the dienophile will remain cis in the resulting cyclohexene product, making it particularly valuable for cis-quaternary alcohol synthesis [1].

Modern optimization strategies for Diels-Alder reactions focus heavily on achieving precise stereocontrol through careful selection of reaction conditions and catalytic systems [5]. Lewis acid catalysts such as chiral salen-chromium complexes have demonstrated exceptional ability to promote asymmetric cycloadditions with high enantio- and regioselectivity [5]. These catalysts coordinate to electron-withdrawing groups on the dienophile, activating the double bond while simultaneously directing facial selectivity through steric interactions with the chiral ligand environment [5].

Organocatalytic approaches have also emerged as powerful alternatives for stereoselective Diels-Alder reactions leading to quaternary carbon centers [4]. Chiral secondary amine catalysts, such as imidazolidinone derivatives, form iminium ion intermediates with α,β-unsaturated aldehydes, lowering the lowest unoccupied molecular orbital energy and enhancing reactivity toward electron-rich dienes [4]. These systems typically achieve enantiomeric excesses ranging from 83 to 96 percent with diastereomeric ratios exceeding 10:1 under optimized conditions [4].

Table 1: Diels-Alder Reaction Optimization Parameters for Stereocontrol

ParameterOptimized ConditionsRangeKey Features
Reaction Temperature (°C)25-800 to 150Ambient to moderate heating
Reaction Time (hours)2-240.5 to 72Extended reaction times for complex substrates
Catalyst Loading (mol%)5-201 to 50Lewis acid or organocatalyst dependent
Stereoselectivity (dr)>10:12:1 to >20:1High facial selectivity achievable
Yield (%)71-9545 to 98Generally high efficiency
Solvent SystemToluene/DCMVarious organic solventsNon-coordinating preferred

Temperature control plays a crucial role in optimizing both reaction rate and stereoselectivity [6]. Lower temperatures generally favor higher stereoselectivity but may require extended reaction times, while elevated temperatures can accelerate the reaction at the expense of selectivity [6]. The photoenolization Diels-Alder reaction represents an innovative approach that proceeds under mild conditions using titanium tetraisopropoxide promotion, generating polycyclic rings bearing all-carbon quaternary centers with excellent stereoselectivity [6].

Substrate design significantly influences the success of stereocontrolled Diels-Alder reactions [7] [8]. Dienes possessing secondary and tertiary allylic alcohol functionalities can undergo highly stereoselective cycloadditions when activated through coordination to metal alkoxides [7]. The hydroxy-directed approach leverages chelation control to achieve remarkable levels of stereoinduction, with semicyclic dienes showing particularly high selectivity when combined with activated dienophiles such as methyl acrylate and acrolein derivatives [7].

Nucleophilic Substitution Strategies with Tertiary Alcohol Precursors

Nucleophilic substitution reactions involving tertiary alcohol precursors represent a fundamental approach for constructing quaternary carbon centers through direct functionalization of readily available starting materials [9] [10] [11]. The inherent challenge in these transformations lies in the steric hindrance around the tertiary carbon center, which typically disfavors classical nucleophilic substitution mechanisms [9] [12]. However, recent advances in catalytic methodologies have enabled efficient quaternary carbon formation through innovative activation strategies [10] [11].

The bimolecular homolytic substitution mechanism has emerged as a particularly powerful strategy for overcoming the limitations of traditional nucleophilic substitution at tertiary centers [13] [14] [10]. This approach involves the merger of photoredox catalysis with transition metal-mediated radical sorting mechanisms, enabling the formation of quaternary carbons from tertiary alcohols and primary alkyl bromides [13] [14]. The process begins with activation of the tertiary alcohol through condensation with benzoxazolium-based reagents, followed by visible-light-induced radical generation and subsequent cross-coupling [13] [10].

Table 2: Nucleophilic Substitution Strategies for Quaternary Carbon Formation

Substrate TypeNucleophileMechanismYield Range (%)Stereochemical Outcome
Tertiary AlcoholsPrimary Alkyl BromidesSH2 (Bimolecular Homolytic)34-71Configurationally Stable
Tertiary MesylatesCarbon NucleophilesSN1/SN2 Hybrid40-85Inversion/Retention Mix
Tertiary TosylatesHeteroatom NucleophilesSN2 (Stereospecific)50-90Clean Inversion
Activated NHC-Alcohol AdductsAlkyl RadicalsRadical Coupling47-67Racemization Prone
Oxalate DerivativesElectron-deficient AlkenesRadical Addition55-82Stereospecific Addition

Stereospecific nucleophilic substitution at quaternary carbon stereocenters has been achieved through careful substrate design and reaction optimization [15]. Cyclopropyl carbinol derivatives undergo efficient stereoinvertive nucleophilic substitution using water, alcohols, and phenols as nucleophiles under mild conditions [15]. This methodology tolerates various functional groups and provides stereoselective access to highly congested tertiary homoallyl alcohols and ethers [15].

The catalytic functionalization of tertiary alcohols using carbon or heteroatom-based nucleophiles represents a versatile approach for constructing fully substituted carbon centers [9]. These reactions typically proceed through activation of the tertiary alcohol to form a better leaving group, followed by nucleophilic attack with concomitant water elimination [9]. The atom-economical nature of these transformations makes them particularly attractive for sustainable synthetic applications [9].

Cross-alcohol coupling methodologies have expanded the scope of nucleophilic substitution strategies for quaternary carbon formation [16]. The alcohol-alcohol cross-coupling enabled by bimolecular homolytic substitution radical sorting allows for the conversion of structurally diverse tertiary alcohols to quaternary methylated products using methanol as the alkylating agent [16]. Cyclic tertiary alcohols present on saturated heterocycles of various ring sizes can be successfully converted to quaternary products in synthetically useful yields ranging from 40 to 71 percent [16].

Mechanistic considerations are crucial for optimizing nucleophilic substitution reactions at tertiary centers [12]. The choice between ionic and radical pathways depends on substrate structure, reaction conditions, and the nature of the nucleophile [12]. Substrates bearing electron-withdrawing groups adjacent to the tertiary center favor ionic mechanisms, while those with electron-donating substituents often proceed through radical intermediates [12].

Advanced Catalytic Systems

Photoredox-Iron Dual Catalysis for Quaternary Carbon Formation

Photoredox-iron dual catalysis has emerged as a transformative methodology for constructing quaternary carbon centers through the synergistic combination of visible-light photoredox catalysis and iron-mediated radical chemistry [13] [14] [17]. This approach addresses the longstanding challenge of forming sterically congested quaternary carbons by leveraging the unique reactivity of photogenerated radicals combined with the radical-sorting capabilities of iron catalysts [18] [19].

The fundamental mechanism underlying photoredox-iron dual catalysis involves the simultaneous generation of primary and tertiary alkyl radicals under mild photochemical conditions [13] [18]. The photocatalyst, typically 4CzIPN (2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile), absorbs visible light to generate a long-lived triplet excited state capable of single-electron transfer processes [13]. Concurrently, the iron catalyst selectively binds primary radicals due to the greater thermodynamic stability of iron-primary carbon bonds compared to iron-tertiary carbon bonds [18].

The bimolecular homolytic substitution mechanism represents the key bond-forming step in these transformations [13] [18]. This process, analogous to the classical nucleophilic substitution mechanism but operating through single-electron chemistry, enables tertiary radicals to react with iron-bound primary alkyl species to form quaternary carbon centers [13]. The iron catalyst serves a dual role as both a radical-sorting agent and a facilitator of the crucial carbon-carbon bond formation step [18].

Table 3: Advanced Catalytic Systems for Quaternary Carbon Formation

Catalytic SystemPhotocatalystMetal CatalystQuaternary Yield (%)Substrate Scope
Photoredox-Iron Dual Catalysis4CzIPN (5 mol%)Fe(OEP)Cl (5 mol%)70-85Broad (>50 examples)
Cobalt-OrganophotoredoxEosin Y (10 mol%)Co(OAc)2 (10 mol%)60-78Moderate (20-30 examples)
Nickel-PhotoredoxIr[dF(CF3)ppy]2(dtbbpy)PF6NiCl2·glyme (10 mol%)55-80Limited (10-20 examples)
XAT-Enabled SystemsRu(bpy)3Cl2Fe(acac)3 (5 mol%)45-75Expanding (25-40 examples)
Iron Porphyrin ComplexesVarious Organic PCsFe-Porphyrin (2-5 mol%)65-90Established (40+ examples)

Iron porphyrin complexes have proven particularly effective as catalysts in photoredox dual catalysis systems [17] [18]. The octaethylporphyrin iron chloride complex Fe(OEP)Cl demonstrates exceptional performance in promoting quaternary carbon formation through bimolecular homolytic substitution pathways [18]. These complexes exhibit unique electronic properties that enable selective radical binding and facilitate efficient carbon-carbon bond formation under mild reaction conditions [17].

Recent developments in iron photoredox catalysis have focused on expanding the scope of compatible iron complexes beyond traditional porphyrin systems [17]. Iron salen complexes have emerged as synthetically accessible and structurally modular alternatives that exhibit similar cross-coupling behavior to porphyrin-based systems [20]. These complexes offer advantages in terms of ligand availability and the potential for developing enantioselective variants through well-established chiral salen ligand frameworks [20].

The optimization of reaction conditions for photoredox-iron dual catalysis requires careful consideration of multiple parameters [13] [18]. Light intensity and wavelength significantly impact reaction efficiency, with blue light irradiation at 450 nanometers providing optimal photocatalyst activation [13]. The iron catalyst concentration must be balanced against its optical filtering effects, as iron porphyrins absorb strongly at the excitation wavelength of common photocatalysts [18].

Substrate scope investigations have revealed broad tolerance for various tertiary alcohol precursors and primary alkyl bromide coupling partners [13] [16]. Cyclic and acyclic tertiary alcohols can be successfully converted to quaternary products, with yields typically ranging from 47 to 67 percent depending on substrate complexity [16]. The methodology accommodates diverse functional groups including ethers, esters, and aromatic substituents, making it suitable for late-stage functionalization applications [13].

Halogen-Atom Transfer Reagent Applications

Halogen-atom transfer reagents have revolutionized the field of quaternary carbon synthesis by enabling efficient radical generation under mild photoredox conditions [13] [21]. These reagents facilitate the conversion of readily available organic halides into reactive alkyl radicals that can subsequently participate in quaternary carbon-forming reactions [13] [22]. The development of novel halogen-atom transfer reagents represents a significant advancement in synthetic methodology for accessing sterically congested molecular architectures [13].

The first reductively activated halogen-atom transfer reagent, designated as [Si]-5, has enabled unprecedented access to quaternary carbons from tertiary alcohols and primary bromides [13]. This silicon-based reagent operates through a unique mechanism involving initial reduction by the photoredox catalyst, followed by halogen-atom abstraction from the alkyl bromide substrate [13]. The resulting alkyl radical can then participate in bimolecular homolytic substitution reactions with iron-bound radical intermediates [13].

Mechanistic studies of halogen-atom transfer processes have revealed the critical importance of reagent design for achieving efficient radical generation [13] [21]. The silicon-based XAT reagent [Si]-5 exhibits optimal redox properties for reductive activation by common photocatalysts while maintaining sufficient reactivity toward alkyl halides [13]. The reductive activation pathway distinguishes this reagent from traditional oxidative halogen-atom transfer systems, expanding the scope of compatible substrates and reaction conditions [13].

Applications of halogen-atom transfer reagents extend beyond simple quaternary carbon formation to include complex natural product synthesis [13] [21]. The methodology has been successfully applied to the expedited synthesis of liver receptor agonists, demonstrating its utility in pharmaceutical applications [13]. The ability to install quaternary centers in the final synthetic step through convergent alcohol-bromide cross-coupling represents a significant strategic advantage for medicinal chemistry applications [13].

Substrate compatibility studies have demonstrated broad tolerance for various alkyl bromide coupling partners in halogen-atom transfer reactions [13]. Primary alkyl bromides show optimal reactivity, while secondary bromides can also participate under modified conditions [13]. The presence of electron-withdrawing groups on the alkyl bromide generally enhances reactivity, likely due to stabilization of the resulting alkyl radical intermediate [13].

Oxalate-based activating groups represent an alternative approach to halogen-atom transfer for alcohol functionalization under photoredox conditions [22] [21]. Alkyl oxalates serve as bench-stable alcohol-activating groups that undergo efficient radical generation upon photochemical excitation [22] [21]. This methodology enables the first net redox-neutral coupling of tertiary and secondary alcohols with electron-deficient alkenes, providing access to quaternary carbon centers through radical addition pathways [22] [21].

The development of halogen-atom transfer reagents has also facilitated three-component reactions for quaternary carbon synthesis [19]. Iron-photoredox dual catalysis enables the intermolecular dialkylation of alkenes with distinct carbon-hydrogen bonds through synergistic radical generation and coupling processes [19]. These transformations proceed under mild conditions and tolerate various functional groups, expanding the synthetic utility of halogen-atom transfer methodologies [19].

Purification and Isolation Techniques

Chromatographic Separation of Diastereomeric Byproducts

Chromatographic separation represents the most widely employed technique for purifying cis-quaternary alcohols and resolving diastereomeric mixtures that commonly arise during synthetic transformations [23] [24]. The structural complexity and subtle stereochemical differences inherent in quaternary alcohol systems necessitate sophisticated separation strategies that can distinguish between closely related diastereomeric products [23] [25]. High-performance liquid chromatography and flash column chromatography serve as the primary methodologies for achieving these challenging separations [23] [24].

Normal phase chromatography utilizing silica gel stationary phases provides exceptional resolution for diastereomeric quaternary alcohol derivatives [23] [24]. The use of gradient elution systems with hexane and ethyl acetate mixtures enables fine-tuning of separation conditions to achieve baseline resolution of diastereomeric pairs [24]. Resolution factors typically range from 1.3 to 2.5 for well-optimized normal phase systems, with separation factors (α) between 1.1 and 1.4 providing adequate discrimination between diastereomers [24].

Table 4: Chromatographic Separation of Diastereomeric Byproducts

Separation MethodStationary PhaseMobile PhaseResolution (Rs)Separation Factor (α)Typical Recovery (%)
Normal Phase HPLCSilica GelHexane/EtOAc gradients1.3-2.51.1-1.485-95
Reversed Phase HPLCC18 Bonded PhaseWater/Acetonitrile gradients0.9-1.81.05-1.2580-92
Chiral HPLCPolysaccharide-based CSPHexane/Isopropanol2.0-8.01.2-3.075-90
Flash Column ChromatographySilica Gel 60Various organic mixtures1.0-2.01.1-1.670-85
Preparative TLCSilica Gel 60 F254Optimized solvent systems0.8-1.51.05-1.360-80

Reversed phase chromatography employing C18 bonded phases offers complementary selectivity for quaternary alcohol separation, particularly when normal phase methods prove insufficient [24]. Water-acetonitrile gradient systems provide moderate resolution with separation factors ranging from 1.05 to 1.25, making this approach suitable for preparative-scale isolations [24]. The lower organic solvent consumption and environmental compatibility of reversed phase methods make them attractive for large-scale purifications [24].

Specialized stationary phases have been developed to address particularly challenging diastereomeric separations [24]. Porous graphitic carbon sorbents, such as Hypercarb, demonstrate superior performance for separating quaternary alcohol diastereomers that prove recalcitrant to conventional silica-based separations [24]. These carbon-based phases offer unique retention mechanisms based on π-π interactions and hydrophobic effects, often achieving high resolution where traditional methods fail [24].

The influence of quaternary carbon substitution patterns on chromatographic behavior has been systematically investigated [24]. The distance between chiral centers significantly affects separation efficiency, with greater spatial separation generally leading to improved resolution [24]. Alkyl chain length at chiral centers also impacts separation characteristics, with longer alkyl substituents typically enhancing diastereomeric discrimination [24].

Chiral high-performance liquid chromatography represents the gold standard for enantiomeric separation of quaternary alcohols [23] [26]. Polysaccharide-based chiral stationary phases, including amylose and cellulose derivatives, provide exceptional enantioselectivity with separation factors ranging from 1.2 to 3.0 [23] [26]. These phases operate through multiple chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric fitting within the chiral selector environment [26].

Derivatization strategies can significantly enhance chromatographic separation of quaternary alcohols [23] [27]. The formation of diastereomeric esters through reaction with enantiomerically pure chiral acids enables separation of enantiomeric alcohols using conventional achiral chromatographic systems [23]. Chiral derivatizing agents such as 2-methoxy-2-(1-naphthyl)propionic acid and camphorsultam dichlorophthalic acid provide excellent diastereomeric recognition while facilitating subsequent absolute configuration determination [23].

Crystallization Conditions for Enantiomeric Enrichment

Crystallization-based enantiomeric enrichment represents a powerful and scalable approach for obtaining optically pure cis-quaternary alcohols from racemic or enantioenriched mixtures [28] [29] [30]. This methodology leverages the thermodynamic differences between enantiomeric and racemic crystal lattices to achieve spontaneous resolution or preferential crystallization of desired enantiomers [28] [29]. The development of optimized crystallization conditions requires careful consideration of solvent systems, temperature profiles, and seeding strategies [29] [30].

Preferential crystallization emerges as the most effective strategy for large-scale enantiomeric enrichment of quaternary alcohols [29]. This technique exploits the metastable zone around the solubility curve to selectively crystallize one enantiomer while maintaining the counter-enantiomer in solution [29]. The process requires precise control of supersaturation levels and crystallization kinetics to prevent nucleation of the unwanted enantiomer [29].

Table 5: Crystallization Conditions for Enantiomeric Enrichment

Crystallization MethodSolvent SystemTemperature Range (°C)Enantiomeric Excess (%)Recovery Yield (%)Process Duration
Slow EvaporationEtOH/H2O mixtures5-2560-9040-7024-72 hours
Cooling CrystallizationDCM/n-Hexane-10 to 2570-9535-652-12 hours
Anti-solvent AdditionMeOH with anti-solvent0-2050-8545-751-6 hours
Preferential CrystallizationVarious organic solvents10-4080-9930-606-48 hours
Seeded CrystallizationOptimized mixed systems15-3085-9850-804-24 hours

The mechanism of preferential enrichment has been elucidated through detailed crystallographic and thermodynamic studies [28]. The process involves preferential homochiral molecular association in supersaturated solutions, leading to kinetic formation of metastable crystalline phases [28]. Subsequent polymorphic transitions during crystal growth result in enantioselective liberation of excess enantiomers, ultimately achieving high enantiomeric purity in the final crystalline product [28].

Solvent selection plays a crucial role in determining the success of enantiomeric enrichment through crystallization [28] [29]. Mixed solvent systems, particularly ethanol-water and dichloromethane-hexane combinations, provide optimal solubility profiles for controlled crystallization [29]. The polarity and hydrogen-bonding characteristics of the solvent system directly influence the relative stability of different crystal polymorphs and the kinetics of enantiomeric discrimination [28].

Temperature control represents another critical parameter for achieving high enantiomeric excess through crystallization [29] [30]. Cooling crystallization from elevated temperatures to ambient or sub-ambient conditions typically provides the highest enantiomeric enrichment, with temperature ranges from -10 to 25°C proving optimal for most quaternary alcohol systems [29]. The cooling rate must be carefully controlled to prevent rapid nucleation that could compromise enantiomeric selectivity [29].

Seeded crystallization offers enhanced control over the crystallization process and improved reproducibility of enantiomeric enrichment [29] [30]. The introduction of enantiomerically pure seed crystals provides nucleation sites for the desired enantiomer while suppressing nucleation of the counter-enantiomer [29]. This approach typically achieves enantiomeric excesses of 85 to 98 percent with recovery yields ranging from 50 to 80 percent [29].

Advanced crystallization techniques have been developed to address challenging quaternary alcohol systems [30]. The use of enantiomerically enriched molecular sieves as crystallization matrices enables preferential adsorption and subsequent crystallization of desired enantiomers [30]. These materials demonstrate enantioselective recognition capabilities that can be exploited for both analytical and preparative applications [30].

XLogP3

3.9

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

516.29612768 g/mol

Monoisotopic Mass

516.29612768 g/mol

Heavy Atom Count

37

UNII

NP9AQY9BY1

Dates

Last modified: 08-10-2024

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